molecular formula C10H8FNO3S B11720457 5-(2-Fluoro-4-hydroxybenzyl)thiazolidine-2,4-dione

5-(2-Fluoro-4-hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B11720457
M. Wt: 241.24 g/mol
InChI Key: KWQHLYVBSYUDRX-UHFFFAOYSA-N
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Description

5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group substituted with a fluorine atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Thiazolidine-2,4-dione: The core structure of the target compound.

    5-fluoro-2-hydroxyphenyl derivatives:

Uniqueness

5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its thiazolidine ring and the substituted phenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H8FNO3S

Molecular Weight

241.24 g/mol

IUPAC Name

5-[(2-fluoro-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H8FNO3S/c11-7-4-6(13)2-1-5(7)3-8-9(14)12-10(15)16-8/h1-2,4,8,13H,3H2,(H,12,14,15)

InChI Key

KWQHLYVBSYUDRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CC2C(=O)NC(=O)S2

Origin of Product

United States

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